molecular formula C12H14ClFO3 B7994275 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7994275
M. Wt: 260.69 g/mol
InChI Key: FLTCNEWDXGBMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane is a six-membered 1,3-dioxane ring derivative substituted with a phenoxyethyl group containing chlorine and fluorine at the 4- and 2-positions of the aromatic ring, respectively.

Properties

IUPAC Name

2-[2-(4-chloro-2-fluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO3/c13-9-2-3-11(10(14)8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTCNEWDXGBMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide to form the intermediate 2-(4-chloro-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Overview

The compound 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane is a specialized organic compound that has garnered attention in various fields, particularly in pharmaceuticals and chemical synthesis. Its unique structural features contribute to its potential applications in drug development and other scientific research areas.

Pharmaceutical Applications

One of the primary applications of this compound lies in its role as a pharmaceutical intermediate . Compounds with similar dioxane structures have been utilized in the synthesis of active pharmaceutical ingredients (APIs) due to their ability to enhance solubility and bioavailability.

Case Studies

  • Cancer Treatment : Research indicates that derivatives of dioxane compounds can inhibit specific kinases involved in cancer progression, offering therapeutic potential against hyper-proliferative disorders such as cancer. For instance, compounds structurally related to 1,3-dioxane have been shown to exhibit anti-cancer properties by acting on pathways involving serine-threonine kinase and tyrosine kinase inhibitors .
  • Drug Formulation : The formulation of solid dispersions containing dioxane derivatives has been explored to improve drug delivery systems. These formulations enhance the dissolution and absorption characteristics of poorly soluble drugs, thereby increasing their efficacy in clinical settings .

Chemical Synthesis

In addition to pharmaceutical applications, this compound serves as a valuable reagent in organic synthesis. Its dioxane ring structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : The presence of halogen atoms (like chlorine and fluorine) makes it a suitable candidate for nucleophilic attack, facilitating the formation of diverse chemical entities.
  • Formation of complex molecules : It can be used as a building block in the synthesis of more complex heterocyclic compounds that are relevant in medicinal chemistry.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Pharmaceuticals Intermediate for APIs; enhances solubility and bioavailabilityInhibition of cancer-related kinases
Drug Formulation Solid dispersions for improved drug deliveryEnhanced dissolution and absorption characteristics
Chemical Synthesis Reagent for nucleophilic substitutions and complex molecule formationUseful in synthesizing diverse chemical entities

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications (Based on Evidence) Reference ID
2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane 4-Cl, 2-F on phenoxy; ethyl linker to 1,3-dioxane C₁₂H₁₄ClFO₃ Specialty chemical; potential intermediate in drug synthesis
2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane 2,5-diCl on phenoxy; ethyl linker to 1,3-dioxane C₁₂H₁₄Cl₂O₃ Structurally similar; higher halogen content may enhance lipophilicity
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane 4-Br-benzyloxy; phenyl at C2 of dioxane C₁₇H₁₇BrO₃ Crystallographic data available; used in material science studies
2-(3′-Nitrophenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane 3-NO₂-phenyl; acetylthio groups at C5 C₁₈H₂₂N₂O₆S₂ Functionalized for redox-active applications; precursor to dithiane derivatives
2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane 4-Cl-phenyl; methyl groups at C4 and C6 C₁₄H₁₉ClO₂ Steric hindrance from methyl groups affects conformational flexibility

Electronic and Steric Effects

  • Halogen Substitution: The target compound’s 4-Cl and 2-F substituents create a polarized aromatic ring, enhancing electrophilic reactivity compared to non-halogenated analogues like 4-((4-bromobenzyl)oxy)-2-phenyl-1,3-dioxane . The dichloro analogue (2,5-diCl) exhibits greater lipophilicity, which could improve membrane permeability in bioactive molecules .
  • Functional Group Diversity: Nitro groups (e.g., 3′-NO₂ in ) introduce strong electron-withdrawing effects, making such derivatives suitable for further reduction or nucleophilic substitution reactions. Acetylthio groups (e.g., in ) enable thiol-mediated conjugation, useful in prodrug design or polymer chemistry.

Biological Activity

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane is a compound of interest due to its potential biological activities. Its unique structure, characterized by a dioxane ring and halogenated phenoxy substituents, suggests a variety of interactions with biological targets. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide to yield an intermediate phenoxyethanol, which is subsequently cyclized to form the dioxane structure under acidic conditions. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The overall reaction can be summarized as follows:

4 chloro 2 fluorophenol+ethylene oxideacidic conditions2 2 4 Chloro 2 fluoro phenoxy ethyl 1 3 dioxane\text{4 chloro 2 fluorophenol}+\text{ethylene oxide}\xrightarrow{\text{acidic conditions}}\text{2 2 4 Chloro 2 fluoro phenoxy ethyl 1 3 dioxane}

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : Studies have utilized cell lines such as HepG-2 (human hepatocellular carcinoma) and HCT-116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values in the range of 13.6 ± 0.3 µg/mL for HepG-2 and 15.4 ± 0.5 µg/mL for HCT-116, indicating potent anticancer activity .

Anti-inflammatory Mechanism

The mechanism by which this compound exerts anti-inflammatory effects may involve the inhibition of specific enzymes associated with inflammatory pathways. For example:

  • Enzyme Interaction : The compound may bind to cyclooxygenase (COX) enzymes or lipoxygenases, reducing the production of pro-inflammatory mediators.
  • Molecular Targets : Potential molecular targets include phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), pathways known for their roles in inflammation and cancer progression .

Case Studies

Several case studies have highlighted the biological relevance of compounds related to this compound:

  • Study on Anti-cancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound inhibited cell proliferation and induced apoptosis in treated cells, confirming its potential as an anticancer agent.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory properties in vivo.
    • Findings : Administration of the compound resulted in reduced edema in animal models, supporting its application in treating inflammatory diseases .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (µg/mL)Mechanism of Action
2-[2-(4-Chloro-phenoxy)ethyl]-1,3-dioxane18.0 ± 0.5COX inhibition
2-[2-(4-Bromo-phenoxy)ethyl]-1,3-dioxane20.5 ± 0.7PI3K/AKT pathway modulation
This compound 15.4 ± 0.5 Dual action on inflammation and cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.